molecular formula C12H10O3 B1308658 6-Methoxy-1-naphthoic acid CAS No. 36112-61-5

6-Methoxy-1-naphthoic acid

Cat. No. B1308658
CAS RN: 36112-61-5
M. Wt: 202.21 g/mol
InChI Key: WRZAWKSSADRYTA-UHFFFAOYSA-N
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Description

6-Methoxy-1-naphthoic acid is a chemical compound that is related to various naphthalene derivatives with potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 6-Methoxy-1-naphthoic acid, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be informative for understanding the context in which 6-Methoxy-1-naphthoic acid might be studied.

Synthesis Analysis

The synthesis of compounds related to 6-Methoxy-1-naphthoic acid involves several steps, including Pd-catalyzed reactions, regioselective additions, and carbonylation processes. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, is achieved through a Pd-catalyzed ethynylation, addition of HX to the triple bond, Pd-catalyzed carbonylation, and alkaline hydrolysis . Similarly, the carbonylation of α-(6-methoxyl-2-naphthyl)ethanol to methyl esters of naproxen is performed using a PdCl2–CuCl2–PPh3–p-Ts catalyst system, achieving high yield and selectivity .

Molecular Structure Analysis

The molecular structure of related compounds can exhibit interesting properties such as phase transitions and crystal growth. For example, poly(6-hydroxy-2-naphthoic acid) undergoes a phase transition from orthorhombic to pseudohexagonal chain packing at high temperatures, and the rotational freedom of naphthalene rings changes at even higher temperatures . These transitions are dependent on the reaction conditions used during synthesis. The crystal growth of whisker-like crystals of poly(6-hydroxy-2-naphthoic acid) is sensitive to the purity of the monomer and the presence of radical scavengers or acidic transesterification catalysts .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthoic acid derivatives can be influenced by various factors such as the type of alkali cation, reaction time, temperature, and pressure. For instance, the carboxylation of alkali-naphthoxide to produce 2-hydroxy-6-naphthoic acid shows that product selectivity and yield are affected by these parameters . Additionally, the synthesis of amino 2-(5-bromo-6-methoxy-2-naphthyl) propionic acid involves bromination, acylation, Bucherer Berg's reaction, and hydrolysis, with the reaction conditions being optimized for better yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthoic acid derivatives are characterized using various analytical methods. The melting point, high-performance liquid chromatography, and ultraviolet spectrophotometry are used to determine the purity and physical properties of synthesized compounds . The formation of needlelike crystals, or whiskers, of poly(6-hydroxy-2-naphthoic acid) under specific reaction conditions indicates the importance of the physical form in determining the chemical and physical perfection of the samples .

Scientific Research Applications

6-Methoxy-1-naphthoic acid is a chemical compound with the molecular formula C12H10O3 . This compound is used for scientific research purposes .

  • Preparation of Trimethylbenzoyl Chloride 6-Methoxy-1-naphthoic Acid is used in the preparation of trimethylbenzoyl chloride . The specific procedures and outcomes would depend on the experimental conditions and the intended use of the resulting compound.

  • Synthesis of Perinaphthenones This compound can potentially be used in the synthesis of perinaphthenones . Perinaphthenones are a class of organic compounds that can be synthesized through dehydrative annulation with alkynes in the presence of a rhodium catalyst .

Safety And Hazards

The safety information for 6-Methoxy-1-naphthoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261 and P305+P351+P338 .

properties

IUPAC Name

6-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZAWKSSADRYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403012
Record name 6-Methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-naphthoic acid

CAS RN

36112-61-5
Record name 6-Methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This starts from anisole; this is reacted with furan-2-carboxylic acid in the presence of a large excess of aluminium trichloride to give 6-methoxy-naphthalene-1-carboxylic acid (see J. Am. Chem. Soc. 69, page 2262 and European Patent No. A1-200,840).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
CC Price, EC Chapin, A Goldman… - Journal of the …, 1941 - ACS Publications
In a search for a synthesis of certain naphtha-lene derivatives of known structure, the possi-bility of the application of the reaction of aro-matic compounds with furoic acid in the …
Number of citations: 17 pubs.acs.org
M McCorkle, JAV Turck Jr - … of the Iowa Academy of Science, 1936 - scholarworks.uni.edu
… For example, with chlorobenzene the product is 6-chloro-1-naphthoic acid; with anisole, 6-methoxy-1-naphthoic acid; with toluene, 6-methyl-1-naphthoic acid. …
Number of citations: 2 scholarworks.uni.edu
JW Huffman, G Zengin, MJ Wu, J Lu, G Hynd… - Bioorganic & medicinal …, 2005 - Elsevier
… The initial synthetic route to 6-methoxy-1-naphthoic acid (35) entailed conversion of tetralone 37 to the enol triflate, followed by palladium mediated carbonylation to 6-methoxy-3,4-…
Number of citations: 346 www.sciencedirect.com
CC Price, HI Enos Jr, W Kaplan - Journal of the American …, 1947 - ACS Publications
… The object of the present investigation was the preparation of simple naphthalene analogs of desoxycorticosterone, especially by conversion of 6methoxy-1 -naphthoic acid, available …
Number of citations: 7 pubs.acs.org
Y Tsuno, M Sawada, T Fujii, Y Tairaka… - Bulletin of the Chemical …, 1975 - journal.csj.jp
… I-Acetyl-6-methoxynaphthalene: 6-Methoxy-1-naphthoic acid was prepared by the reaction of … After alkaline hydrolysis, 6methoxy-1-naphthoic acid was recrystallized from benzene, mp …
Number of citations: 1 www.journal.csj.jp
J Wrobel, J Millen, J Sredy, A Dietrich… - Journal of medicinal …, 1991 - ACS Publications
A series of aldose reductase inhibitors were prepared which were analogues of the potent, orally active inhibitor tolrestat (1). These compounds (5, 7, 9, and 10) have an extra …
Number of citations: 31 pubs.acs.org
LA Sweet, DG Calkins, CK Banks - Journal of the American …, 1947 - ACS Publications
… The object of the present investigation was the preparation of simple naphthalene analogs of desoxycorticosterone, especially by conversion of 6methoxy-1 -naphthoic acid, available …
Number of citations: 3 pubs.acs.org
JA Diment, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1969 - CSIRO Publishing
… itself, anaphthoic acid was obtained in only 5% yield after saponification of initial product, and the 6-methoxy derivative gave a similar yield of 6-methoxy-1-naphthoic acid. Also from …
Number of citations: 11 www.publish.csiro.au
E Moine, I Dimier-Poisson… - European Journal of …, 2015 - Elsevier
Using a structure-based design approach, we have developed a new series of imidazo[1,2-b]pyridazines, targeting the calcium-dependent protein kinase-1 (CDPK1) from Toxoplasma …
Number of citations: 27 www.sciencedirect.com
RB Jones - 1972 - search.proquest.com
University Microfilms Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …
Number of citations: 0 search.proquest.com

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